molecular formula C8H16N2O4 B141130 Diisopropyl bicarbamate CAS No. 19740-72-8

Diisopropyl bicarbamate

Cat. No.: B141130
CAS No.: 19740-72-8
M. Wt: 204.22 g/mol
InChI Key: FBZULTVJWVCJQV-UHFFFAOYSA-N
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Description

Diisopropyl bicarbamate, also known as diisopropyl hydrazine-1,2-dicarboxylate, is an organic compound with the molecular formula C8H16N2O4. It is a derivative of hydrazine and is characterized by the presence of two isopropyl groups attached to the nitrogen atoms of the hydrazine moiety. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl bicarbamate can be synthesized through the reaction of hydrazine with isopropyl chloroformate. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

Hydrazine+2Isopropyl chloroformateDiisopropyl bicarbamate+2Hydrochloric acid\text{Hydrazine} + 2 \text{Isopropyl chloroformate} \rightarrow \text{this compound} + 2 \text{Hydrochloric acid} Hydrazine+2Isopropyl chloroformate→Diisopropyl bicarbamate+2Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The reaction mixture is often stirred continuously to ensure uniformity and to prevent the formation of by-products. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Diisopropyl bicarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of diisopropyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Diisopropyl bicarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.

    Biology: It is studied for its potential use in biochemical assays and as a protective group in peptide synthesis.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diisopropyl bicarbamate involves its ability to form stable carbamate linkages. This stability is due to the resonance structures that can be formed, which delocalize the electron density. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding, thereby altering their activity and function.

Comparison with Similar Compounds

    Diethyl bicarbamate: Similar structure but with ethyl groups instead of isopropyl groups.

    Dimethyl bicarbamate: Contains methyl groups instead of isopropyl groups.

    Dipropyl bicarbamate: Contains propyl groups instead of isopropyl groups.

Uniqueness: Diisopropyl bicarbamate is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties influence its reactivity and stability, making it suitable for specific applications where other carbamates may not be as effective.

Properties

IUPAC Name

propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZULTVJWVCJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NNC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6066523
Record name Diisopropyl bicarbamate
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Molecular Weight

204.22 g/mol
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CAS No.

19740-72-8
Record name Diisopropyl hydrazodicarboxylate
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Record name Diisopropyl bicarbamate
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Record name 1,2-Hydrazinedicarboxylic acid, 1,2-bis(1-methylethyl) ester
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Record name Diisopropyl bicarbamate
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Record name DIISOPROPYL HYDRAZODICARBOXYLATE
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Synthesis routes and methods

Procedure details

A solution of 110.6 mmol of 3-fluoro-benzylalcohol and 108.8 mmol of triphenylphosphine in 150 ml of tetrahydrofuran was added dropwise, within 50 min under a nitrogen atmosphere at 0° C., to a solution of 100.5 mmol of (S)-1-(4-hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester and 100.5 mmol of diisopropyl azodicarboxylate in 200 ml of tetrahydrofuran. The mixture was left to warm to RT and stirring was continued for 18 hours. The mixture was evaporated under reduced pressure. The solid residue was triturated in 400 ml of ether to leave a white solid mainly consisting of the product and triphenylphosphinoxide. After filtration, the solid material was triturated in 100 ml of cold methanol to yield (S)-1-[4-(3-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as a white solid [MS: m/e=344 (M+H)+] together with traces of triphenylphosphine and diisopropyl hydrazodicarboxylate.
Quantity
110.6 mmol
Type
reactant
Reaction Step One
Quantity
108.8 mmol
Type
reactant
Reaction Step One
Name
(S)-1-(4-hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Quantity
100.5 mmol
Type
reactant
Reaction Step One
Quantity
100.5 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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